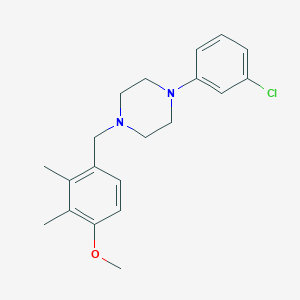
1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. This compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
TFMPP acts as an agonist for the serotonin 5-HT1A and 5-HT2A receptors. It binds to these receptors and activates them, leading to an increase in serotonin signaling in the brain. This increase in serotonin signaling has been shown to have various effects on the brain, including anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. TFMPP has also been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and cognitive control.
实验室实验的优点和局限性
TFMPP has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the mechanisms of serotonin signaling in the brain. TFMPP is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, TFMPP also has some limitations for use in lab experiments. It has been shown to have variable effects in different individuals, making it difficult to control for individual differences in experiments. TFMPP also has a relatively short half-life, meaning that its effects may not be long-lasting.
未来方向
There are several future directions for research on TFMPP. One direction is to study its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study the mechanisms of its effects on the brain in more detail, particularly its effects on serotonin signaling. Additionally, further research could be done to optimize the synthesis and purification methods for TFMPP, making it more readily available for use in experiments.
Conclusion:
In conclusion, TFMPP is a synthetic compound with potential use in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the mechanisms of serotonin signaling in the brain. TFMPP has also been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. While TFMPP has several advantages for use in lab experiments, it also has some limitations that need to be considered. Future research on TFMPP could lead to a better understanding of its effects on the brain and its potential use in treating neurological disorders.
合成方法
TFMPP can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3-chloroaniline, which is reacted with 4-methoxy-2,3-dimethylbenzyl chloride to form 1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is then purified through recrystallization or chromatography.
科学研究应用
TFMPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the mechanisms of serotonin signaling in the brain. TFMPP has also been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)8-7-17(15)14-22-9-11-23(12-10-22)19-6-4-5-18(21)13-19/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWHBTCHAPRQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)
![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)